1-((Benzyloxy)carbonyl)-4-cyanopiperidine-4-carboxylic acid
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Overview
Description
1-((Benzyloxy)carbonyl)-4-cyanopiperidine-4-carboxylic acid is a complex organic compound that features a piperidine ring substituted with a benzyloxycarbonyl group and a cyano group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((Benzyloxy)carbonyl)-4-cyanopiperidine-4-carboxylic acid typically involves multiple steps, starting with the preparation of the piperidine ring. One common method involves the reaction of piperidine with benzyl chloroformate to introduce the benzyloxycarbonyl group. The cyano group can be introduced through a nucleophilic substitution reaction using cyanide ions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors can also enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 1-((Benzyloxy)carbonyl)-4-cyanopiperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine group.
Substitution: The benzyloxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as cyanide ions (CN-) or amines can be used for substitution reactions.
Major Products:
Oxidation: Products may include carboxylic acids or ketones.
Reduction: The primary product is the corresponding amine.
Substitution: Depending on the nucleophile used, various substituted derivatives can be obtained.
Scientific Research Applications
1-((Benzyloxy)carbonyl)-4-cyanopiperidine-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-((Benzyloxy)carbonyl)-4-cyanopiperidine-4-carboxylic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protecting group for amines, allowing for selective reactions at other sites on the molecule. The cyano group can participate in nucleophilic addition reactions, making the compound a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
- 1-((Benzyloxy)carbonyl)hexahydropyridazine-3-carboxylic acid
- 1-((Benzyloxy)carbonyl)azepane-4-carboxylic acid
Comparison: Compared to these similar compounds, 1-((Benzyloxy)carbonyl)-4-cyanopiperidine-4-carboxylic acid is unique due to the presence of both the benzyloxycarbonyl and cyano groups.
Properties
Molecular Formula |
C15H16N2O4 |
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Molecular Weight |
288.30 g/mol |
IUPAC Name |
4-cyano-1-phenylmethoxycarbonylpiperidine-4-carboxylic acid |
InChI |
InChI=1S/C15H16N2O4/c16-11-15(13(18)19)6-8-17(9-7-15)14(20)21-10-12-4-2-1-3-5-12/h1-5H,6-10H2,(H,18,19) |
InChI Key |
QPLPQGGDYKCHEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1(C#N)C(=O)O)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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